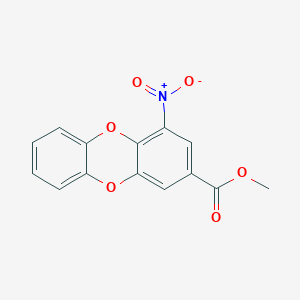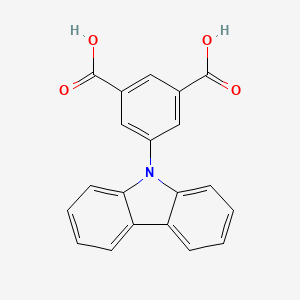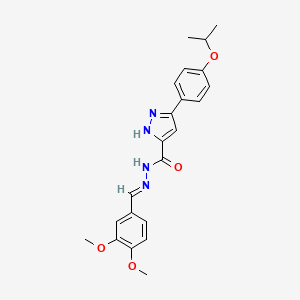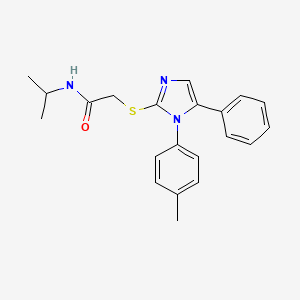![molecular formula C13H22N2O4S B2863094 N-[3-(7,7-Dimethyl-1,1-dioxo-1,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide CAS No. 2199086-48-9](/img/structure/B2863094.png)
N-[3-(7,7-Dimethyl-1,1-dioxo-1,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(7,7-Dimethyl-1,1-dioxo-1,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DTZP and is a thiazepanone derivative. DTZP has unique chemical properties that make it suitable for use in scientific research.
作用機序
The mechanism of action of DTZP is not fully understood. However, it is believed to act by inhibiting the activity of enzymes that are essential for the growth and survival of microorganisms and cancer cells. DTZP has been shown to inhibit the activity of DNA gyrase, which is an enzyme that is essential for bacterial DNA replication. It has also been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for cancer cell DNA replication.
Biochemical and Physiological Effects:
DTZP has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process that leads to programmed cell death. DTZP has also been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in inflammation. Additionally, DTZP has been found to have antioxidant properties, which can help to protect cells from oxidative damage.
実験室実験の利点と制限
DTZP has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in a laboratory setting. Additionally, DTZP has been shown to have low toxicity in vitro and in vivo. However, there are also some limitations to using DTZP in lab experiments. It has poor solubility in water, which can make it difficult to use in some experiments. Additionally, DTZP has not been extensively studied in vivo, so its potential toxicity in animal models is not fully understood.
将来の方向性
There are several future directions for research on DTZP. One potential area of research is the development of DTZP derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of DTZP and its potential applications in various scientific research fields. DTZP has shown promise as a potential antimicrobial, antitumor, and antiviral agent, and further research is needed to explore its full potential in these areas.
合成法
DTZP can be synthesized by reacting 2-methyl-2-thiazoline-4-carboxylic acid with acetic anhydride in the presence of a base. The resulting product is then reacted with propargyl bromide to form DTZP. The synthesis method for DTZP is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
DTZP has been extensively studied for its potential applications in various scientific research fields. It has been found to have antimicrobial, antitumor, and antiviral properties. DTZP has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, DTZP has been shown to have antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus.
特性
IUPAC Name |
N-[3-(7,7-dimethyl-1,1-dioxo-1,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4S/c1-4-11(16)14-7-5-12(17)15-8-6-13(2,3)20(18,19)10-9-15/h4H,1,5-10H2,2-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKFOFHCZMKWNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CCS1(=O)=O)C(=O)CCNC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(7,7-Dimethyl-1,1-dioxido-1,4-thiazepan-4-yl)-3-oxopropyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(2R,3R)-3-Hydroxy-2-methylpiperidine-1-carbonyl]pyridine-3-carbaldehyde](/img/structure/B2863012.png)
![(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2863015.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2863017.png)
![1-(4-Methoxyphenyl)-4-{4-[(3-methylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-yl}piperazine](/img/structure/B2863018.png)
![N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2863020.png)

![5-({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}sulfanyl)-1H-1,2,4-triazole](/img/structure/B2863027.png)




